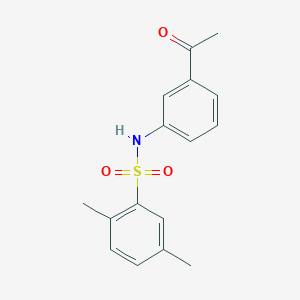![molecular formula C21H19ClN2O4S B492818 N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide CAS No. 690245-58-0](/img/structure/B492818.png)
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfonamide group (-S(=O)2-NH-), and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonamide, and methoxy groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfonamide group might be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it experiences .科学的研究の応用
Antimicrobial Applications
This compound, due to its structural similarity with phenylpiperazine derivatives, may exhibit antimicrobial properties. Phenylpiperazine compounds have been studied for their potential to inhibit the growth of various bacteria and fungi, making them candidates for the development of new antibiotics and antifungal agents .
Anticancer Research
The molecular framework of this compound suggests it could be used in anticancer research. Its ability to bind to various proteins and DNA structures may interfere with the proliferation of cancer cells, making it a subject of interest for developing novel cancer therapies .
Catalyst in Polymerization
The compound’s sulfonylamino group might act as a catalyst in ring-opening polymerization (ROP). ROP is a form of chain-growth polymerization where the terminal end of a polymer acts as a reactive center where further cyclic monomers can join to form a larger polymer chain .
Metal-Organic Frameworks (MOFs)
Piperazine-based ligands, which share structural features with this compound, have been used to create MOFs. These frameworks have a variety of applications, including gas storage, separation, and catalysis. The compound’s ability to form complex structures with metals could be explored for creating new types of MOFs with unique properties .
作用機序
Target of Action
The primary target of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in inflammation and immune response . The downstream effects of these pathways can range from changes in cell signaling to alterations in gene expression.
将来の方向性
特性
IUPAC Name |
N-(3-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-6-3-7-20(13-19)29(26,27)23-14-15-8-10-16(11-9-15)21(25)24-18-5-2-4-17(22)12-18/h2-13,23H,14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTADTZUHJBPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide](/img/structure/B492738.png)
![4-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B492739.png)
![4-fluoro-N-(3-{[4-(2-furoyl)-1-piperazinyl]methyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)benzamide](/img/structure/B492740.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B492741.png)
![N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide](/img/structure/B492742.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B492744.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B492745.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492746.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492748.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)
![1-(Azepan-1-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B492757.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B492758.png)